4-Aminobenzoic acid;3,5,5-trimethylhexan-1-ol

Description

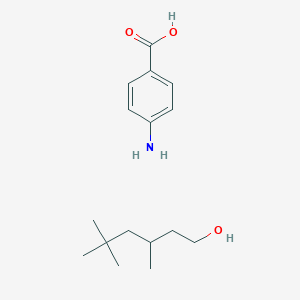

4-Aminobenzoic acid;3,5,5-trimethylhexan-1-ol is a compound formed by the combination of two distinct chemical entities: 4-Aminobenzoic acid and 3,5,5-trimethylhexan-1-olIt is a white solid that is slightly soluble in water . 3,5,5-trimethylhexan-1-ol is a nine-carbon primary alcohol used primarily in fragrances .

Properties

CAS No. |

62640-85-1 |

|---|---|

Molecular Formula |

C16H27NO3 |

Molecular Weight |

281.39 g/mol |

IUPAC Name |

4-aminobenzoic acid;3,5,5-trimethylhexan-1-ol |

InChI |

InChI=1S/C9H20O.C7H7NO2/c1-8(5-6-10)7-9(2,3)4;8-6-3-1-5(2-4-6)7(9)10/h8,10H,5-7H2,1-4H3;1-4H,8H2,(H,9,10) |

InChI Key |

CKWHLNCOFQIYEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)CC(C)(C)C.C1=CC(=CC=C1C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzoic acid can be synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . 3,5,5-trimethylhexan-1-ol is typically produced through the hydrogenation of isononyl aldehyde .

Industrial Production Methods

In industrial settings, 4-Aminobenzoic acid is produced mainly by the reduction of 4-nitrobenzoic acid . 3,5,5-trimethylhexan-1-ol is produced in quantities ranging from one to ten metric tonnes annually for use in fragrances .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include reducing agents like hydrogen and catalysts for oxidation reactions . Major products formed from these reactions include derivatives like esters and amides .

3,5,5-trimethylhexan-1-ol, being a primary alcohol, can undergo oxidation to form aldehydes and carboxylic acids . It can also participate in esterification reactions to form esters .

Scientific Research Applications

4-Aminobenzoic acid is used extensively in scientific research, particularly in the synthesis of folate by bacteria, plants, and fungi . It is also used in the production of sunscreens and as a precursor in the synthesis of various pharmaceuticals .

3,5,5-trimethylhexan-1-ol is primarily used in the fragrance industry due to its pleasant odor . It is also used in the production of plasticizers and lubricants .

Mechanism of Action

4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

3,5,5-trimethylhexan-1-ol exerts its effects primarily through its fragrance properties. It interacts with olfactory receptors in the nasal cavity, leading to the perception of its odor .

Comparison with Similar Compounds

Similar Compounds

4-Aminobenzoic acid: Similar compounds include benzoic acid and its derivatives, such as 4-nitrobenzoic acid and 4-hydroxybenzoic acid.

3,5,5-trimethylhexan-1-ol: Similar compounds include other primary alcohols like 1-hexanol and isononyl alcohol.

Uniqueness

4-Aminobenzoic acid is unique due to its role in the synthesis of folate, which is essential for bacterial growth . 3,5,5-trimethylhexan-1-ol is unique for its use in fragrances and its specific odor profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.